molecular formula C17H9NO5 B11582490 2-[(furan-2-ylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(furan-2-ylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11582490
M. Wt: 307.26 g/mol
InChI Key: AWENNWZATKWKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE typically involves the reaction of benzo[de]isoquinoline-1,3-dione with furoic acid derivatives. The reaction conditions often include the use of organic solvents such as benzene or petroleum ether, and the process may involve steps like recrystallization to purify the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various chemical reactions. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione: A closely related compound with similar chemical properties.

    2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another derivative with distinct functional groups.

    6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A brominated derivative with unique reactivity

Uniqueness

Its combination of the benzo[de]isoquinoline core with the furoate group makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H9NO5

Molecular Weight

307.26 g/mol

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) furan-2-carboxylate

InChI

InChI=1S/C17H9NO5/c19-15-11-6-1-4-10-5-2-7-12(14(10)11)16(20)18(15)23-17(21)13-8-3-9-22-13/h1-9H

InChI Key

AWENNWZATKWKPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.